molecular formula C40H36N4O12S2 B13147965 3,3'-(Cyclohexylidenebis((2-methoxy-4,1-phenylene)azo))bis(4,6-dihydroxynaphthalene-2-sulphonic) acid CAS No. 94022-86-3

3,3'-(Cyclohexylidenebis((2-methoxy-4,1-phenylene)azo))bis(4,6-dihydroxynaphthalene-2-sulphonic) acid

Cat. No.: B13147965
CAS No.: 94022-86-3
M. Wt: 828.9 g/mol
InChI Key: LREXSNYMCUVGLE-UHFFFAOYSA-N
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Description

3,3’-(Cyclohexylidenebis((2-methoxy-4,1-phenylene)azo))bis(4,6-dihydroxynaphthalene-2-sulphonic) acid is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications. The compound is characterized by its large molecular structure, which includes multiple aromatic rings and azo groups, contributing to its stability and color properties .

Preparation Methods

The synthesis of 3,3’-(Cyclohexylidenebis((2-methoxy-4,1-phenylene)azo))bis(4,6-dihydroxynaphthalene-2-sulphonic) acid typically involves the following steps:

Industrial production methods often involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

3,3’-(Cyclohexylidenebis((2-methoxy-4,1-phenylene)azo))bis(4,6-dihydroxynaphthalene-2-sulphonic) acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles for substitution reactions .

Scientific Research Applications

3,3’-(Cyclohexylidenebis((2-methoxy-4,1-phenylene)azo))bis(4,6-dihydroxynaphthalene-2-sulphonic) acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-(Cyclohexylidenebis((2-methoxy-4,1-phenylene)azo))bis(4,6-dihydroxynaphthalene-2-sulphonic) acid involves its interaction with various molecular targets. The azo groups in the compound can form complexes with metal ions, enhancing its stability and color properties. The compound’s large aromatic structure allows it to interact with different substrates, making it effective in various applications .

Comparison with Similar Compounds

Compared to other similar compounds, 3,3’-(Cyclohexylidenebis((2-methoxy-4,1-phenylene)azo))bis(4,6-dihydroxynaphthalene-2-sulphonic) acid stands out due to its unique combination of stability, color properties, and versatility. Similar compounds include:

These compounds share similar structural features but differ in their specific applications and properties.

Properties

CAS No.

94022-86-3

Molecular Formula

C40H36N4O12S2

Molecular Weight

828.9 g/mol

IUPAC Name

3-[[4-[1-[4-[(1,7-dihydroxy-3-sulfonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]cyclohexyl]-2-methoxyphenyl]diazenyl]-4,6-dihydroxynaphthalene-2-sulfonic acid

InChI

InChI=1S/C40H36N4O12S2/c1-55-32-18-24(8-12-30(32)41-43-36-34(57(49,50)51)16-22-6-10-26(45)20-28(22)38(36)47)40(14-4-3-5-15-40)25-9-13-31(33(19-25)56-2)42-44-37-35(58(52,53)54)17-23-7-11-27(46)21-29(23)39(37)48/h6-13,16-21,45-48H,3-5,14-15H2,1-2H3,(H,49,50,51)(H,52,53,54)

InChI Key

LREXSNYMCUVGLE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2(CCCCC2)C3=CC(=C(C=C3)N=NC4=C(C=C5C=CC(=CC5=C4O)O)S(=O)(=O)O)OC)N=NC6=C(C=C7C=CC(=CC7=C6O)O)S(=O)(=O)O

Origin of Product

United States

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